molecular formula C9H12O2 B11751609 Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

Cat. No.: B11751609
M. Wt: 152.19 g/mol
InChI Key: VYHVHWVKRQHORF-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate (often abbreviated as NBE-CO₂Me) is a chiral norbornene derivative with a bicyclic framework. It is widely utilized in organic synthesis as a transient mediator for remote C–H activation reactions, particularly in enantioselective transformations . Its (1S)-configuration enables stereochemical control in catalytic processes, making it valuable in asymmetric synthesis. The compound’s structure combines a rigid bicyclic system with an electron-withdrawing ester group, which enhances its reactivity in palladium-catalyzed reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3/t6?,7-/m0/s1

InChI Key

VYHVHWVKRQHORF-MLWJPKLSSA-N

Isomeric SMILES

COC(=O)C1=CC2CC[C@H]1C2

Canonical SMILES

COC(=O)C1=CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and methyl acrylate under controlled conditions yields the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate has been investigated for its biological activities, particularly in the development of pharmaceuticals.

Case Study: Anticancer Activity
Research has shown that derivatives of bicyclic compounds exhibit anticancer properties. For instance, a study demonstrated that methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate and its analogs can inhibit the proliferation of cancer cells and induce apoptosis in specific cancer cell lines, making them promising candidates for cancer therapy .

CompoundActivityMax Activity (%)EC50 (μM)
Compound AAnticancer7515 ± 3
Compound BApoptosis Induction6020 ± 5

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure.

Application in Synthesis
this compound can be utilized in the synthesis of more complex molecules through various reactions such as Diels-Alder reactions and nucleophilic substitutions, allowing chemists to create new compounds with desired properties .

Materials Science

The compound's structural features lend themselves to applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Development
Research has indicated that incorporating methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

Research Findings

Numerous studies have documented the diverse applications of this compound:

Application AreaFindingsReferences
Medicinal ChemistryExhibits anticancer properties
Organic SynthesisUseful building block for complex molecules
Materials ScienceImproves mechanical properties of polymers

Mechanism of Action

The mechanism by which Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strain in the bicyclic system and the presence of the ester group. These factors facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate with structurally and functionally related bicyclic esters and carboxylates.

Structural Analogues

Compound Name Structural Differences Key Features References
Methyl 6,6-dimethylbicyclo[3.2.1]hept-2-ene-2-carboxylate Larger bicyclo[3.2.1] framework with geminal dimethyl groups at C4. Increased steric hindrance; used in VOC removal processes.
Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate Ethyl ester substituent and isopropyl group at C3. Altered electronic and steric properties; potential for regioselective reactions.
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate Methyl substituent at C3 instead of C2. Reduced steric bulk; used in polymer synthesis but lacks enantioselective utility.
Methyl (1S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Dual ester groups at C2 and C3; (1S,4R) stereochemistry. Enhanced electron-withdrawing effects; applied in chiral ligand design.

Stereochemical and Catalytic Performance

  • Mediator Efficiency: In Pd-catalyzed reactions, the (1S)-configured norbornene outperforms bulkier derivatives (e.g., 6,6-dimethyl variants) due to optimal steric and electronic tuning .

Key Research Findings

  • Meta-C–H Activation: this compound enables Pd-catalyzed meta-C–H amination of anilines with 52–85% yields, outperforming unmodified norbornene (13% yield) .
  • Chiral Resolution : The (1S)-configuration facilitates kinetic resolution of racemic substrates, achieving ee values >95% in indole derivatives .

Biological Activity

Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate (CAS No. 136520-60-0) is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including toxicity, mutagenicity, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C₉H₁₂O₂
  • Molecular Weight: 152.19 g/mol
  • IUPAC Name: Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
  • CAS Registry Number: 136520-60-0

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its genotoxicity, mutagenicity, and potential therapeutic effects.

Genotoxicity and Mutagenicity

Research indicates that this compound does not exhibit significant genotoxic effects. A bacterial reverse mutation assay conducted using Salmonella typhimurium strains showed no increase in revertant colonies at any tested concentration, indicating a lack of mutagenic activity . Furthermore, an in vitro micronucleus test demonstrated that this compound did not induce micronuclei in human peripheral blood lymphocytes even at cytotoxic levels .

Toxicological Profile

The toxicological assessment of this compound suggests a favorable safety profile:

Endpoint Result
GenotoxicityNegative (non-mutagenic)
ClastogenicityNegative
CytotoxicityObserved at high concentrations

Therapeutic Potential

This compound's structural characteristics make it a candidate for further exploration in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas.

Case Studies

  • Antitumor Activity : A study explored the use of bicyclic compounds similar to this compound as scaffolds for developing new anticancer agents. The findings suggested that modifications to the bicyclic structure could enhance apoptotic mechanisms in cancer cells .
    • Mechanism : Increased levels of cyclic adenosine monophosphate (cAMP) were noted to play a role in promoting apoptosis through pathways involving p53 expression .

Q & A

Q. What is the role of methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate in meta-C–H functionalization reactions?

This compound acts as a transient mediator in palladium-catalyzed meta-C–H amination and alkynylation of anilines and phenols. Its norbornene-derived structure enables temporary coordination to the palladium catalyst, directing reactivity to meta positions. Key steps include:

  • Ligand pairing : A monoprotected 3-amino-2-hydroxypyridine/pyridone ligand is required to stabilize the transition state .
  • Reaction scope : Substrates like indole, indoline, and indazole yield products in 50–85% efficiency under optimized conditions (110°C, 24 h, AgOAc as oxidant) .

Q. How is this compound synthesized?

A common method involves esterification of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid using N,N-diisopropyl-O-methylisourea in dry ether.

  • Procedure : React the acid (0.29 mmol) with excess methylating agent (1.16 mmol) for 48 h at room temperature. Urea byproducts are removed via cold filtration (−20°C) .
  • Yield : Typically >70% after purification by column chromatography .

Q. What are its applications in polymer chemistry?

This norbornene derivative is copolymerized with monomers like norbornene or 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene using metal catalysts (e.g., nickel or palladium).

  • Product : Linear alternating copolymers with high thermal stability, suitable for materials science .
  • Catalyst selection : Ziegler-Natta catalysts yield polymers with controlled molecular weights (Đ = 1.2–1.5) .

Advanced Research Questions

Q. How do ligand modifications influence meta-C–H functionalization efficiency?

The monoprotected 3-amino-2-hydroxypyridine ligand’s steric and electronic properties are critical:

  • Steric effects : Bulky substituents (e.g., tert-butyl) on the ligand improve regioselectivity by preventing ortho coordination .
  • Electronic tuning : Electron-withdrawing groups on the pyridone ring enhance catalytic turnover (e.g., −NO₂ increases yield by 15–20%) .

Q. What challenges arise in scaling up the synthesis of this compound?

Key issues include:

  • Byproduct formation : Partial epoxidation of the norbornene core occurs at scales >10 g, requiring careful chromatography .
  • Purification : Low solubility in nonpolar solvents complicates crystallization; reverse-phase HPLC is recommended for >95% purity .

Q. How can its derivatives be designed for enhanced reactivity in Diels-Alder reactions?

Substituents at the 5-position (e.g., nitro or aryl groups) increase electron-deficient character, accelerating cycloaddition:

  • Example : Methyl (1R*,2R*,3R*,4R*)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate reacts with maleic anhydride at 60°C, achieving 89% yield in 6 h .
  • Computational guidance : DFT studies predict endo selectivity (>90%) when electron-withdrawing groups are present .

Q. What mechanistic insights explain its role in hydroboration-oxidation reactions?

In hydroboration, the compound’s strained bicyclic framework directs anti-Markovnikov addition:

  • Step 1 : BH₃ selectively attacks the less substituted alkene carbon.
  • Step 2 : Oxidation with H₂O₂/NaOH yields endo-alcohols with >80% diastereomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.